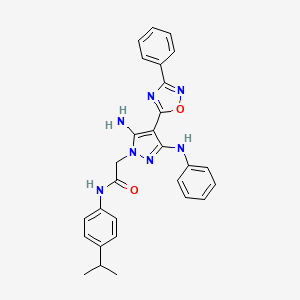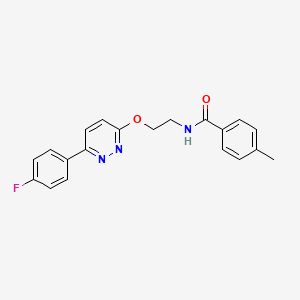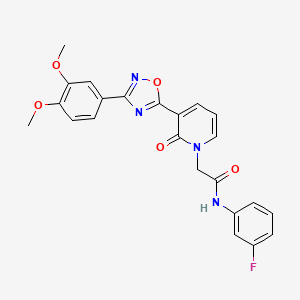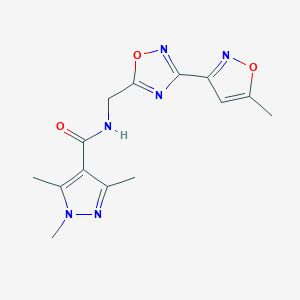
2-(5-amino-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-3-(phenylamino)-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound you mentioned contains several interesting structural features, including a 1,2,4-oxadiazole ring and a pyrazole ring. Both of these heterocyclic structures are often found in biologically active compounds . The 1,2,4-oxadiazole ring, in particular, has been associated with a wide range of biological activities and is considered a valuable scaffold in drug discovery .
Scientific Research Applications
Coordination Complexes and Antioxidant Activity
Research on coordination complexes constructed from pyrazole-acetamide derivatives, such as those involving cobalt (II) and copper (II), highlights the significance of hydrogen bonding in self-assembly processes. These complexes exhibit notable antioxidant activity, suggesting potential applications in mitigating oxidative stress-related conditions (Chkirate et al., 2019).
Molecular Conformations and Hydrogen Bonding
Studies on 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides reveal that different molecular conformations can co-exist, influenced by hydrogen bonding in zero, one, and two dimensions. This underscores the role of molecular structure in determining the physical and chemical properties of such compounds, potentially affecting their biological activity and solubility (Narayana et al., 2016).
FLAP Inhibitors for Pharmacokinetics
The development of novel FLAP inhibitors labeled with carbon-14 and deuterium demonstrates the advancement in targeting specific proteins involved in inflammatory processes. Such compounds, with their excellent pharmacokinetics properties, offer insights into drug development for conditions associated with inflammation (Latli et al., 2015).
Antimicrobial Agents
Synthesis of new heterocyclic compounds incorporating the antipyrine moiety, aiming at high biological activity against various microorganisms, indicates the potential of similar compounds in developing new antimicrobial agents. This research underscores the importance of exploring novel chemical entities for combating microbial resistance (Aly et al., 2011).
Anticancer Activity
The synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and its structural and molecular docking analysis for anticancer activity highlight the potential of acetamide derivatives in cancer therapy. The in silico modeling targeting the VEGFr receptor offers a pathway for the development of targeted anticancer therapies (Sharma et al., 2018).
properties
IUPAC Name |
2-[5-amino-3-anilino-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrazol-1-yl]-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N7O2/c1-18(2)19-13-15-22(16-14-19)30-23(36)17-35-25(29)24(27(33-35)31-21-11-7-4-8-12-21)28-32-26(34-37-28)20-9-5-3-6-10-20/h3-16,18H,17,29H2,1-2H3,(H,30,36)(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZVKHYZUPLTHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C(=C(C(=N2)NC3=CC=CC=C3)C4=NC(=NO4)C5=CC=CC=C5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-amino-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-3-(phenylamino)-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amino}acetyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2965418.png)



![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-methylbenzamide](/img/structure/B2965426.png)
![N-[4-({2-[(8-methyl-8H-thieno[2,3-b]indol-2-yl)carbonyl]hydrazino}sulfonyl)phenyl]acetamide](/img/structure/B2965427.png)
![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2965432.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide](/img/structure/B2965433.png)
![Tert-butyl 7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2965435.png)
![1-(4-hydroxyphenyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-1-one](/img/structure/B2965436.png)
![1-[(3-Chlorophenyl)methyl]-3-(3-oxobutan-2-yl)imidazolidine-2,4,5-trione](/img/structure/B2965437.png)

![N-(2-thiophen-3-ylethyl)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2965439.png)